N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-a]pyrazine core with an 8-oxo group, a sulfanyl acetamide moiety, and two aromatic substituents: a 4-ethoxyphenyl group at position 7 of the pyrazine ring and a 2,3-dimethoxyphenylmethyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-4-34-18-10-8-17(9-11-18)28-12-13-29-22(23(28)31)26-27-24(29)35-15-20(30)25-14-16-6-5-7-19(32-2)21(16)33-3/h5-13H,4,14-15H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTDDSJFTOHSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has been studied for its potential antibacterial , antifungal , and anti-inflammatory activities. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Antibacterial Efficacy : A study demonstrated that the compound displayed potent antibacterial activity against multi-drug resistant strains of Escherichia coli, suggesting its potential as a therapeutic agent in treating resistant infections .
- Anti-inflammatory Properties : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazolopyrazine core is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Compound A (): Structure: Triazolo[4,3-a]pyrazine core, 8-oxo, 2-methoxyphenyl at position 7, and a 2,3-dihydro-1,4-benzodioxin-6-yl group on the acetamide. Synthesis: Similar coupling strategies using chloroacetanilides and thiol intermediates .
Substituent Variations
- Compound D (): Structure: Tetrahydrobenzothieno-triazolo-pyrimidine core with a phenyl group on the acetamide.
Structural and Functional Implications
Physicochemical Properties
| Compound | Core Structure | Substituents (R1, R2) | Molecular Weight (Calculated) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyrazine | R1: 4-ethoxyphenyl; R2: 2,3-dimethoxyphenylmethyl | ~520 g/mol | ~3.2 |
| Compound A | Triazolo[4,3-a]pyrazine | R1: 2-methoxyphenyl; R2: benzodioxin | ~535 g/mol | ~3.8 |
| Compound B | Thiadiazolo-triazin | R1: 3-methoxyphenyl; R2: methyl | ~380 g/mol | ~2.5 |
Notes:
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a triazolo-pyrazine core linked to a dimethoxyphenyl group and an ethoxyphenyl moiety. The presence of the sulfanyl group further enhances its chemical reactivity and biological profile.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Biological Activity Data
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. Results indicated strong inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting potential as an antimicrobial agent in clinical applications . -
Anticancer Properties :
Research on related compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G2/M phase . This positions the compound as a candidate for further development in cancer therapeutics. -
Antioxidant Activity :
In vitro assays using DPPH radical scavenging methods showed that the compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress-related diseases .
Q & A
Basic: What are the critical steps and common pitfalls in synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to integrate the triazolo-pyrazine core with the sulfanylacetamide moiety.
- Functional group protection/deprotection to prevent undesired side reactions (e.g., oxidation of methoxy or ethoxy groups).
- Final purification via column chromatography or recrystallization to achieve >95% purity .
Common Pitfalls:
- Inadequate temperature control during exothermic steps (e.g., cyclization of the triazolo-pyrazine ring), leading to byproducts.
- Oxygen sensitivity of intermediates; inert atmospheres (N₂/Ar) are essential for high yields .
Basic: How is structural confirmation and purity assessment performed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = calculated for C₂₉H₃₀N₅O₅S) .
- HPLC-PDA: Purity assessment (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions?
Methodological Answer:
- Variables: Test temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .
- Response Surface Methodology (RSM): Models interactions between variables to maximize yield and minimize byproducts.
- Case Study: A triazolo-pyrazine derivative synthesis achieved 78% yield (vs. 52% in one-factor-at-a-time) by optimizing solvent (DMF) and temperature (70°C) via DoE .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare synthesis protocols (e.g., impurity profiles from divergent purification methods) .
- Bioassay Standardization: Use a common cell line (e.g., HEK-293) and control compounds to normalize IC₅₀ values.
- Structural Validation: Reconfirm batch identity via XRD or NOESY NMR to rule out polymorphic variations .
Stability: How to assess kinetic and thermodynamic stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 48h, monitoring degradation via LC-MS.
- Kinetic Parameters: Calculate half-life (t₁/₂) using first-order decay models.
- Thermodynamic Stability: Differential Scanning Calorimetry (DSC) determines melting points and phase transitions .
Solubility: What strategies address poor aqueous solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety for enhanced hydrophilicity .
Reaction Mechanism: How to elucidate the sulfanyl group’s role in reactivity?
Methodological Answer:
- Radical Trapping Experiments: Add TEMPO to quench thiyl radicals during oxidation steps, confirming/disproposing radical pathways .
- DFT Calculations: Model transition states to predict regioselectivity in nucleophilic substitution (e.g., at the pyrazine C3 position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
